molecular formula C8H10ClN3 B11907857 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No.: B11907857
M. Wt: 183.64 g/mol
InChI Key: FEBORWOLNHSWKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure is a tetrahydropyrido[3,4-d]pyrimidine, a privileged heterocyclic system known for its ability to mimic purine bases, facilitating interactions with biological targets like kinase enzymes . The 4-chloro substituent is a critical reactive handle, allowing for efficient functionalization via cross-coupling reactions or nucleophilic substitution to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . This compound serves as a key synthetic intermediate in the development of novel therapeutics. Research has identified analogous tetrahydropyridopyrimidine derivatives as potent inhibitors of VCP/p97, a critical ATPase involved in protein degradation pathways . Inhibiting p97 induces endoplasmic reticulum stress and apoptosis, showing pronounced efficacy against acute myeloid leukemia (AML) cell lines . Furthermore, related scaffolds are being explored to overcome drug resistance in chronic myeloid leukemia by targeting mutant forms of the ABL kinase and are also utilized in the design of novel KRAS-G12D inhibitors for targeting challenging cancers . Supplied as a solid, this product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBORWOLNHSWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNC2)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with methylamine, followed by cyclization to form the desired pyrido[3,4-D]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the synthesis of various derivatives of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine as potential anticancer agents. A notable study synthesized a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines.

Key Findings:

  • Selective Activity Against Cancer Cell Lines :
    • Compounds derived from this scaffold demonstrated selective inhibitory effects against breast cancer (MCF-7 and MDA-MB-468) and renal cancer (UO-31) cell lines when tested using the National Cancer Institute’s 60 human cancer cell line panel .
  • Structure–Activity Relationship (SAR) :
    • A detailed SAR study indicated that modifications at the C-4 position significantly influenced the anticancer activity of the compounds. This insight can guide further development towards more potent analogs .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that derivatives of this compound may have other therapeutic applications:

  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties associated with related pyrido derivatives, indicating potential use in treating infections caused by resistant bacterial strains.
  • Anti-inflammatory Effects :
    • There is preliminary data suggesting that certain derivatives may exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study involving the evaluation of several synthesized analogs against breast cancer cell lines, compounds exhibiting high selectivity were identified as promising candidates for further development into chemotherapeutic agents. The compounds were administered in vitro and showed significant reduction in cell viability compared to controls .

Case Study 2: Mechanistic Insights

Another ongoing study aims to investigate the cellular targets of these compounds through mechanism-of-action studies. Initial results indicate potential interactions with key signaling pathways involved in cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the downregulation of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C)
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine C₈H₁₀ClN₃ 183.64 4-Cl, 2-Me Not reported
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine C₈H₁₀ClN₃ 183.64 4-Cl, 2-Me Not reported
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine C₁₄H₁₃Cl₂N₃ 294.18 2,4-Cl, 7-Bn 96–104 (analogs)
4-Chloro-7-(4-chlorophenyl)-8-methyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine C₁₆H₁₅Cl₂N₃S 352.28 4-Cl, 7-(4-Cl-Ph), 2-SMe 96–99

Table 2: Pharmacological Profile Comparison

Compound Class Key Substituents Biological Target Activity (IC₅₀ or EC₅₀) Reference
ERK2 Inhibitors 4-Cl, 2-Me ERK2 kinase < 100 nM
Anticancer Agents 4-Cl, 6-hydroxylamino Multiple cancer cells < 10 µM
Antimalarials Furan-linked pyrimidines P. falciparum 8.5 nM

Biological Activity

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H12_{12}ClN3_{3}
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 173159-45-0

The compound features a chloro group at the 4-position and a methyl group at the 2-position of the tetrahydropyrido structure, which contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include:

  • Antitumor Activity : The compound has shown promise as an antitumor agent. Studies indicate its effectiveness against different cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancerous and microbial cells.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound binds to active sites of target enzymes, preventing substrate interaction.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can halt cell cycle progression.

Case Studies

Several studies have documented the biological activities of this compound:

Case Study 1: Antitumor Efficacy

A study published in MDPI evaluated the antitumor effects of several pyrido[3,4-D]pyrimidine derivatives. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro with an IC50_{50} value of approximately 5 μM .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 16-32 μg/mL for various strains .

Case Study 3: Enzyme Inhibition

A detailed kinetic study demonstrated that this compound acts as a competitive inhibitor of DHFR with a Ki value of 0.1 μM .

Data Table: Summary of Biological Activities

Biological Activity Effect IC50_{50} / MIC (μM) Reference
AntitumorCell growth inhibition~5
AntimicrobialBroad-spectrum activity16-32
Enzyme InhibitionDHFR inhibitionKi = 0.1

Q & A

Q. Table 1. Comparison of Synthetic Routes for Pyrido[3,4-d]pyrimidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)Key Challenges
CyclizationNaH, DMF, 0°C → RT65–7090Exothermic; requires slow addition
ChlorinationPOCl₃, reflux, 6h8595Moisture-sensitive; strict anhydrous conditions
PurificationColumn chromatography (EtOAc/hexane)≥98Co-elution of regioisomers

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Selectivity Index (vs. Off-Target)
4-Chloro-2-CF₃ analogEGFR12.315x (vs. HER2)
4-Chloro-2-methylVEGFR28.732x (vs. PDGFR)

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